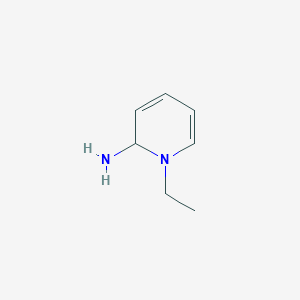

n-Ethyl-2-aminopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-Ethyl-2-aminopyridine (C₇H₁₀N₂) is a pyridine derivative featuring an ethylamino substituent at the 2-position of the aromatic ring. It is also known by synonyms such as 2-(Ethylamino)pyridine and N-Ethyl-2-pyridinamine . Key physical properties include a density of 1.03 g/cm³ and a flash point of 218.55°C, indicating moderate volatility and flammability. The compound is classified under hazard codes R36/37/38, signifying irritant effects on the eyes, skin, and respiratory system .

Structurally, the ethyl group introduces steric and electronic effects that differentiate it from simpler aminopyridines.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing n-Ethyl-2-aminopyridine, and how should data be interpreted?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., distinguishing ethyl group protons at δ ~1.2–1.4 ppm and aromatic protons at δ ~6.5–8.5 ppm) and mass spectrometry (MS) for molecular weight verification (122.17 g/mol, [C7H10N2]) . Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm−1) and pyridine ring vibrations. Always cross-validate with computational methods (e.g., DFT for vibrational frequencies) to resolve ambiguities in peak assignments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination . For spills, neutralize with inert absorbents and avoid aqueous rinses to prevent unintended reactions.

Q. How is this compound synthesized, and what purity validation steps are required?

Common routes include nucleophilic substitution of 2-chloropyridine with ethylamine under reflux. Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (target: C 68.82%, H 8.25%, N 22.93%) . Recrystallization in ethanol or diethyl ether improves purity (>95%).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

Discrepancies in dipole moments or charge distribution can arise from solvent effects or basis set limitations. Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and implicit solvent models (e.g., PCM) to simulate electronic environments . Compare calculated vs. experimental UV-Vis spectra (e.g., λmax shifts) to identify systematic errors .

Q. What experimental design principles minimize bias in studying this compound’s reactivity with biomolecules?

Adopt a blinded, randomized approach for sample preparation and analysis. Use control groups (e.g., unmodified pyridine derivatives) to isolate the ethylamine moiety’s role. Validate interactions via isothermal titration calorimetry (ITC) and molecular docking simulations, ensuring reproducibility across ≥3 independent trials . Statistical rigor (e.g., ANOVA with p < 0.05) is mandatory .

Q. How can correlation-energy models improve predictions of this compound’s intermolecular interactions?

The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, quantifies van der Waals and hydrogen-bonding interactions by integrating local kinetic-energy density and electron density gradients . Apply this to molecular dynamics simulations (e.g., AMBER force fields) to predict binding affinities with proteins or solvents .

Q. What strategies address low yields in catalytic applications of this compound?

Optimize reaction conditions via Design of Experiments (DoE): vary temperature (40–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF). Use high-throughput screening to identify optimal parameters. Characterize byproducts via GC-MS to diagnose competing pathways (e.g., over-alkylation) .

Q. Methodological Tables

Table 1. Key Computational Parameters for this compound

| Method | Basis Set | Solvent Model | Application |

|---|---|---|---|

| DFT/B3LYP | 6-311+G(d,p) | PCM (Water) | Electronic structure optimization |

| MD/AMBER | GAFF | Explicit solvent | Protein-ligand binding |

| Boys-Bernardi | STO-3G | N/A | Interaction energy correction |

Table 2. Safety and Handling Checklist

| Step | Protocol | Reference |

|---|---|---|

| Storage | Sealed container, 2–8°C, inert atmosphere | |

| Spill management | Neutralize with vermiculite, collect in glass | |

| Waste disposal | Label as "Hazardous Organic Waste" |

Comparaison Avec Des Composés Similaires

n-Ethyl-2-aminopyridine belongs to a class of substituted pyridines with applications in organic synthesis and pharmaceuticals. Below is a detailed comparison with structurally related compounds, emphasizing molecular properties, reactivity, and safety.

Structural and Physical Properties

Table 1: Comparative Data for this compound and Analogues

Key Observations:

- Isomerism: this compound and 2-(2-aminoethyl)pyridine are structural isomers (both C₇H₁₀N₂) but differ in substituent placement. The ethylamino group in the former contrasts with the aminoethyl group in the latter, leading to distinct electronic and steric profiles.

- Density and Volatility: this compound has a lower density than 2-aminopyridine (1.03 vs. 1.16 g/cm³), likely due to the ethyl group’s bulk reducing packing efficiency. Its higher flash point suggests reduced volatility compared to 2-aminopyridine .

Propriétés

Formule moléculaire |

C7H12N2 |

|---|---|

Poids moléculaire |

124.18 g/mol |

Nom IUPAC |

1-ethyl-2H-pyridin-2-amine |

InChI |

InChI=1S/C7H12N2/c1-2-9-6-4-3-5-7(9)8/h3-7H,2,8H2,1H3 |

Clé InChI |

DGDKHYBZJIUILW-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=CC=CC1N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.